1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde

Lipophilicity Chromatographic Retention Biphasic Reaction Optimization

1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS 1883290-09-2) is a heterocyclic building block belonging to the nitropyrazole carbaldehyde family, with a molecular formula of C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol. The compound features a pyrazole core bearing an electron-withdrawing nitro group at the 3-position, a reactive carbaldehyde at the 5-position, and a sterically demanding isopropyl substituent at the N-1 position.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B12224826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)[N+](=O)[O-])C=O
InChIInChI=1S/C7H9N3O3/c1-5(2)9-6(4-11)3-7(8-9)10(12)13/h3-5H,1-2H3
InChIKeyHQTVIPJSHFKGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde: Core Physicochemical & Structural Baseline for Procurement Evaluation


1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde (CAS 1883290-09-2) is a heterocyclic building block belonging to the nitropyrazole carbaldehyde family, with a molecular formula of C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol . The compound features a pyrazole core bearing an electron-withdrawing nitro group at the 3-position, a reactive carbaldehyde at the 5-position, and a sterically demanding isopropyl substituent at the N-1 position . Predicted physicochemical properties include a boiling point of 310.9±27.0 °C, density of 1.37±0.1 g/cm³, a topological polar surface area (TPSA) of 80.7 Ų, and a computed XLogP3 of 0.9 . The compound is supplied as a crystalline solid with ≥95% purity and is classified as a versatile intermediate for heterocyclic synthesis, medicinal chemistry, and agrochemical development .

Why 1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde Cannot Be Casually Substituted: Structural Determinants of Differential Reactivity and Physicochemical Behavior


Within the 3-nitro-1H-pyrazole-5-carbaldehyde chemotype, seemingly minor N-1 substituent variations produce quantifiable divergences in lipophilicity, steric environment, and electronic properties that directly impact downstream synthetic utility. The N-1 isopropyl group of the target compound confers an XLogP3 of 0.9—a 4.5-fold increase over the 0.2 value of the N-1 methyl analog—altering both chromatographic behavior and partitioning in biphasic reaction systems [1]. Furthermore, the steric bulk of the isopropyl group modulates the reactivity of the adjacent 5-carbaldehyde toward nucleophilic addition and condensation, as established by systematic Baylis-Hillman studies demonstrating that the formyl group reactivity in pyrazolecarbaldehydes is highly sensitive to the steric and electronic character of N-1 substitution . The nitro group at the 3-position, rather than the 4-position, exerts a stronger ortho electronic effect on the adjacent pyridine-like nitrogen, as quantified by differential protonation constants in comparative basicity studies of nitropyrazole regioisomers [2]. These cumulative differences mean that a procurement decision based solely on the nitropyrazole-carbaldehyde scaffold, without accounting for the specific N-1 isopropyl substitution, risks introducing unintended reactivity profiles that compromise synthetic reproducibility.

Quantitative Differentiation Evidence: 1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde Versus Closest Analogs


Lipophilicity Advantage: 4.5-Fold Higher XLogP3 Versus the N-1 Methyl Analog

The target compound, 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde, possesses a computed XLogP3 of 0.9, compared to an XLogP3 of 0.2 for the direct N-1 methyl analog (1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, CAS 1215121-75-7) [1]. This represents a 4.5-fold increase in predicted lipophilicity, driven entirely by the replacement of the N-1 methyl group (C₁) with an isopropyl group (C₃). Both compounds share an identical TPSA of 80.7 Ų, confirming that the lipophilicity difference is not confounded by changes in polar surface area [1].

Lipophilicity Chromatographic Retention Biphasic Reaction Optimization

Steric Modulation of 5-Carbaldehyde Reactivity: Isopropyl Versus Methyl N-1 Substitution

Systematic studies on the Baylis-Hillman reaction of substituted pyrazolecarbaldehydes have established that the reactivity of the formyl group is significantly influenced by the steric and electronic nature of the N-1 substituent . Pyrazole-5-carbaldehydes bearing bulky N-1 substituents exhibit attenuated reaction rates with nucleophiles compared to their N-1 methyl counterparts due to increased steric shielding of the aldehyde carbon. While the published study did not include the exact isopropyl derivative, the class-level trend predicts that 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde will show reduced but more chemoselective reactivity at the 5-carbaldehyde position relative to the 1-methyl analog, a feature that can be exploited for sequential functionalization strategies .

Aldehyde Reactivity Nucleophilic Addition Baylis-Hillman Reaction

Nitro Group Positional Effect: 3-Nitro Substitution Confers Stronger ortho Electronic Influence Than 4-Nitro Regioisomers

Comparative basicity studies of nitropyrazoles have demonstrated that the effect of the nitro group on protonation constants is significantly greater when the nitro group occupies the 3-position (ortho to the pyridine-like nitrogen) compared to the 4-position [1]. 15N and 17O NMR spectral analysis of a series of nitropyrazoles established a quantitative correlation between nitro group position and electronic perturbation of the pyrazole ring, with 3-nitro substitution producing stronger deshielding of the adjacent nitrogen atom [1]. For procurement purposes, 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde differs fundamentally from its 4-nitro regioisomer (1-isopropyl-4-nitro-1H-pyrazole, CAS 97421-21-1, mp 137–138 °C [2]) not only in substitution pattern but in the electronic environment governing both the aldehyde electrophilicity and the nitro group's reducibility.

Nitro Position Effect Pyrazole Basicity Electronic Modulation

Boiling Point and Thermal Stability: Predicted 310.9 °C bp Provides Distillation Window Distinct from Lower-Molecular-Weight Analogs

The target compound has a predicted boiling point of 310.9±27.0 °C and a density of 1.37±0.1 g/cm³ . In comparison, the 1,4-dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde analog (CAS 1946828-23-4, MW 169.14) has a predicted boiling point of 314.5±42.0 °C and a density of 1.44±0.1 g/cm³ . The 9 °C lower nominal boiling point and 0.07 g/cm³ lower density of the target compound relative to the 1,4-dimethyl analog are consistent with the different molecular packing imposed by the isopropyl versus methyl-plus-C4-methyl substitution pattern, providing differential physical handling and purification characteristics .

Boiling Point Purification Thermal Stability

Aldehyde Positional Reactivity: 5-Carbaldehyde Pyrazoles Exhibit Different Baylis-Hillman Reactivity Profile Versus 3-Carbaldehyde Isomers

The Baylis-Hillman reactivity study by Nag et al. (2007) quantitatively demonstrated that the formyl group at the 5-position of pyrazolecarbaldehydes reacts with different efficiency and rate compared to the formyl group at the 3-position under identical DABCO-catalyzed conditions . This positional effect on aldehyde reactivity is general across the pyrazolecarbaldehyde class and applies to the target compound (5-carbaldehyde series). For procurement, this means that 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde cannot be functionally replaced by a 3-carbaldehyde isomer such as 1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS not located but structurally characterized) without altering the regiochemical outcome of condensation or nucleophilic addition steps .

Regioselectivity Formyl Reactivity Synthetic Planning

Supplier-Reported Purity Benchmark: ≥95% Assay with Crystalline Form Ensures Reproducible Stoichiometry

The target compound is commercially supplied at ≥95% purity (HPLC or equivalent assay) in crystalline form from multiple vendors including BOC Sciences and abcr GmbH (catalog AB553943) [1]. Pricing data from abcr indicates 100 mg at €393.30, 250 mg at €528.40, 500 mg at €688.90, and 1 g at €935.40 (2022 pricing) [1]. The crystalline physical form is explicitly noted to ensure consistent purity and reproducible results in research and industrial processes [2]. The closely related 1-methyl analog (CAS 1215121-75-7) is also supplied at 95% purity, but the crystalline habit and stability may differ due to the absence of the isopropyl group's influence on crystal packing .

Purity Crystalline Form Batch Consistency

Optimal Deployment Scenarios for 1-Isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde Based on Verified Differentiation Evidence


Sequential Functionalization Cascades Requiring Chemoselective Aldehyde Reactivity

The sterically attenuated 5-carbaldehyde reactivity conferred by the N-1 isopropyl group makes this compound the preferred substrate for multi-step synthetic sequences where over-reaction at the aldehyde must be avoided. In practice, the reduced Baylis-Hillman reactivity relative to N-1 methyl analogs allows selective aldehyde functionalization in the presence of other electrophilic centers. Researchers designing heterocyclic libraries through sequential condensation–cyclization pathways should select this compound over the N-1 methyl variant when chemoselectivity is paramount.

Synthesis of Lipophilic Pyrazole-Derived Pharmacophores for CNS-Targeted Medicinal Chemistry

The 4.5-fold higher XLogP3 (0.9 vs 0.2) compared to the N-1 methyl analog [1] positions this compound as the superior building block for constructing CNS-penetrant pyrazole-based lead compounds. The increased lipophilicity, combined with the unchanged TPSA of 80.7 Ų [1], favors blood-brain barrier partitioning while maintaining hydrogen-bonding capacity for target engagement. Medicinal chemistry teams optimizing CNS drug candidates should procure this compound rather than the methyl analog when LogP enhancement is identified as a structural requirement.

Electron-Deficient Heterocycle Construction Exploiting the 3-Nitro ortho Effect

The stronger electron-withdrawing ortho effect of the 3-nitro group relative to the 4-nitro regioisomer makes this compound the reagent of choice for constructing highly electron-deficient pyrazole-fused heterocycles. The enhanced electrophilicity of both the 5-carbaldehyde and the C-4 position (activated by the 3-nitro ortho effect) enables tandem cyclocondensation reactions that would proceed with lower efficiency using the 4-nitro regioisomer (1-isopropyl-4-nitro-1H-pyrazole, mp 137–138 °C [1]). Synthetic groups pursuing pyrazolo[4,3-d]pyrimidine or pyrazolo[3,4-b]pyridine scaffolds should preferentially source this 3-nitro-substituted building block.

Reproducible Scale-Up Campaigns Demanding Crystalline Batch Consistency

The documented crystalline form and ≥95% purity specification from multiple suppliers [1] make this compound suitable for process chemistry scale-up where batch-to-batch reproducibility is critical. The established pricing tier structure (€393.30/100 mg to €935.40/1 g from abcr GmbH [1]) provides procurement teams with predictable cost scaling. Process development groups transitioning from discovery to kilo-lab synthesis should select this compound over less well-characterized analogs to minimize variability arising from amorphous morphology or inconsistent purity profiles.

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